molecular formula C13H9BrClFOZn B14891934 3-(4'-Chloro-3'-fluorobenZyloxy)phenylZinc bromide

3-(4'-Chloro-3'-fluorobenZyloxy)phenylZinc bromide

Cat. No.: B14891934
M. Wt: 380.9 g/mol
InChI Key: HTDVKXVNFRROEZ-UHFFFAOYSA-M
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Description

3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the benzyl group enhances its reactivity and selectivity in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(4’-chloro-3’-fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc intermediate. The general reaction conditions include:

    Temperature: Room temperature to 50°C

    Catalyst: Palladium or nickel-based catalysts

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risk of side reactions. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups on aromatic rings.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Stille couplings to form carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.

Common Reagents and Conditions

    Reagents: Palladium or nickel catalysts, halide substrates, carbonyl compounds

    Conditions: Mild to moderate temperatures (25-80°C), inert atmosphere (argon or nitrogen), THF or other polar aprotic solvents

Major Products

The major products formed from reactions involving 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide include substituted aromatic compounds, biaryl compounds, and functionalized alcohols .

Scientific Research Applications

3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of carbon-carbon bonds. The molecular targets include halide substrates and carbonyl compounds, and the pathways involved are primarily cross-coupling and addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(3-fluorobenzyloxy)phenylboronic acid
  • 3-Chloro-4-(3-fluorobenzyloxy)phenylmagnesium bromide
  • 3-Chloro-4-(3-fluorobenzyloxy)phenylstannane

Uniqueness

Compared to similar compounds, 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of both chloro and fluoro substituents enhances its nucleophilicity and allows for more efficient cross-coupling reactions. Additionally, its stability in THF makes it a versatile reagent for various synthetic applications .

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-fluoro-4-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

HTDVKXVNFRROEZ-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OCC2=CC(=C(C=C2)Cl)F.[Zn+]Br

Origin of Product

United States

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